4,4-Dimethyl-5-phenylpent-1-en-3-one
Description
Structure
3D Structure
Properties
CAS No. |
53477-46-6 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
4,4-dimethyl-5-phenylpent-1-en-3-one |
InChI |
InChI=1S/C13H16O/c1-4-12(14)13(2,3)10-11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 |
InChI Key |
IYGSGWXXCQLRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)C(=O)C=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,4 Dimethyl 5 Phenylpent 1 En 3 One
Established Synthetic Routes and Precursors
The most established and widely used method for the synthesis of 4,4-Dimethyl-1-phenylpent-1-en-3-one (B8687833) is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. In this specific case, the precursors are benzaldehyde (B42025) (the aromatic carbonyl compound without α-hydrogens) and pinacolone (B1678379) (3,3-dimethyl-2-butanone), which possesses α-hydrogens.
The general reaction is as follows:

Figure 1: General reaction scheme for the Claisen-Schmidt condensation to form 4,4-Dimethyl-1-phenylpent-1-en-3-one.
A well-documented procedure for this synthesis involves the vigorous shaking of a mixture of pinacolone, benzaldehyde, ethanol (B145695), water, and a 10% sodium hydroxide (B78521) solution for an extended period. This method results in a high yield of the desired product. The product is typically a slightly yellow solid which can be purified by recrystallization from ethanol to yield almost pure white crystals.
A similar procedure has been reported for the synthesis of the related compound, 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one (B75427), where 4-chlorobenzaldehyde (B46862) is used instead of benzaldehyde. This reaction is carried out in ethanol with a catalytic amount of sodium hydroxide and also produces a high yield of the corresponding enone.
Interactive Data Table: Conventional Synthesis of Benzalpinacolone (B187612) and its Analogue
| Product | Aldehyde | Ketone | Base | Solvent | Yield | Reference |
| Benzalpinacolone | Benzaldehyde | Pinacolone | NaOH | Ethanol/Water | 88-93% | |
| 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one | 4-Chlorobenzaldehyde | Pinacolone | NaOH | Ethanol | 92.1% |
While the classic Claisen-Schmidt condensation utilizes catalytic amounts of a base like sodium hydroxide, the use of pre-formed enolates offers an alternative and often more controlled approach. The lithium enolate of pinacolone can be generated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) in an aprotic solvent like tetrahydrofuran (B95107) (THF). This pre-formed enolate can then react with benzaldehyde.
Research into the reaction of the lithium enolate of pinacolone with benzaldehyde has been conducted to understand the underlying mechanism, specifically whether it proceeds through a polar, direct nucleophilic attack or a single-electron transfer (SET) pathway. Studies combining kinetic isotope effects and chemical probe experiments have concluded that the reaction proceeds via a polar mechanism.
The reactivity of lithium enolates is highly dependent on their aggregation state, which is influenced by the solvent. In non-coordinating solvents, lithium enolates can exist as large aggregates like hexamers, while in coordinating solvents like THF, smaller aggregates such as tetramers and dimers are more prevalent. Solid-state aldol (B89426) reactions of both solvated (in THF) and unsolvated lithium pinacolone enolate with various aromatic aldehydes have been systematically studied. These studies have shown that in THF solution, the reactions are highly selective for the aldol condensation product at room temperature.
The synthesis of 4,4-Dimethyl-1-phenylpent-1-en-3-one via the Claisen-Schmidt condensation results in the formation of a carbon-carbon double bond. This double bond can exist as either the (E) or (Z) stereoisomer. In the vast majority of cases for this and similar enones, the (E)-isomer is the major or exclusive product. This is due to the greater thermodynamic stability of the (E)-isomer, which minimizes steric hindrance between the bulky tert-butyl group and the phenyl group. The dehydration of the intermediate aldol addition product to form the conjugated enone is a key step that allows for the formation of the more stable stereoisomer. The structure of the related 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one has been confirmed by X-ray crystallography, showing the trans configuration of the enone.
Exploration of Novel Synthetic Pathways
While the Claisen-Schmidt condensation is a robust and established method, research continues to explore novel pathways and improve existing ones to enhance efficiency, selectivity, and sustainability.
A significant area of research in the synthesis of chalcones and related enones is the development of new catalysts. While traditional methods often employ strong bases like NaOH or KOH, these can sometimes lead to side reactions. Consequently, a variety of alternative catalysts have been investigated for Claisen-Schmidt and related aldol condensations. These include:
Solid-supported bases: Using solid bases can simplify product purification and catalyst recovery.
Lewis acids: Catalysts such as AlCl₃, BF₃, and RuCl₃ have been employed.
Organocatalysts: Small organic molecules can be used to catalyze the reaction, often with high stereoselectivity in other systems.
The choice of catalyst can influence reaction rates and, in some cases, the selectivity of the reaction.
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing 4,4-Dimethyl-1-phenylpent-1-en-3-one, several green approaches can be considered:
Solvent-free synthesis: Quantitative yields in Claisen-Schmidt reactions have been reported in the absence of a solvent, using sodium hydroxide as the base. This reduces waste and simplifies the work-up procedure.
Use of safer solvents: If a solvent is necessary, replacing traditional volatile organic compounds with greener alternatives like ethanol or water, as seen in some established procedures, is beneficial.
Energy efficiency: Exploring methods like microwave or ultrasound irradiation can often reduce reaction times and energy consumption.
The established Organic Syntheses procedure for benzalpinacolone is a good example of a scalable synthesis, providing high yields of a relatively pure product.
Optimization of Reaction Parameters
The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and by-product formation. For the Claisen-Schmidt condensation to produce 4,4-Dimethyl-1-phenylpent-1-en-3-one, key parameters to consider include:
Stoichiometry of reactants: Using a slight excess of the aldehyde can help to ensure complete conversion of the ketone.
Concentration of the base: The amount of base catalyst can significantly affect the reaction rate.
Temperature: While many aldol reactions are initially performed at low temperatures to favor the addition product, the subsequent dehydration to the enone is often promoted by heat.
Reaction time: The reaction needs to be monitored to determine the optimal time for completion. The synthesis of benzalpinacolone can require extended reaction times to achieve high yields.
Interactive Data Table: Optimized Parameters from Organic Syntheses Procedure for Benzalpinacolone
| Parameter | Value | Reference |
| Molar Ratio (Pinacolone:Benzaldehyde) | 1 : 1.13 | |
| Base | 10% NaOH solution | |
| Solvent | 95% Ethanol / Water | |
| Reaction Time | ~32 hours | |
| Yield | 88-93% |
Temperature, Solvent, and Reagent Stoichiometry Effects
The yield and purity of the resulting chalcone (B49325) are highly dependent on the reaction conditions. Key parameters that are optimized to enhance the efficiency of the Claisen-Schmidt condensation include temperature, the choice of solvent, and the stoichiometry of the reactants and catalyst.
Temperature: The reaction temperature plays a crucial role in the kinetics and thermodynamics of the Claisen-Schmidt condensation. Generally, moderate temperatures are employed to ensure a reasonable reaction rate without promoting side reactions. For instance, in the synthesis of a structurally similar compound, 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, the reaction is cooled to 277 K (4 °C) to facilitate the precipitation of the product, leading to a high yield of 92.1%. In other cases, refluxing the reaction mixture in a suitable solvent can drive the reaction to completion. For example, the reaction of cyclohexanone (B45756) with benzaldehyde in ethanol under reflux conditions with NaOH as a catalyst resulted in a 93% yield. researchgate.net However, excessively high temperatures can lead to the formation of byproducts and decomposition of the desired product.
Solvent: The choice of solvent can significantly influence the solubility of reactants and intermediates, as well as the efficacy of the catalyst. Polar protic solvents like ethanol and methanol (B129727) are commonly used as they can dissolve both the reactants and the base catalyst (e.g., NaOH or KOH). unib.ac.id Ethanol has been shown to be a more effective solvent than methanol in some Claisen-Schmidt condensations. unib.ac.id In recent years, solvent-free, or "neat," conditions have gained popularity as a green chemistry approach. These reactions, often facilitated by grinding the reactants together with a solid catalyst, can lead to high yields in shorter reaction times and simplify the purification process.
Reagent Stoichiometry: The molar ratio of the reactants (aldehyde and ketone) and the catalyst is a critical factor in maximizing the yield and minimizing waste. While a 1:1 molar ratio of the aldehyde and ketone is the theoretical stoichiometry, in practice, a slight excess of one of the reactants may be used to drive the reaction to completion. The amount of catalyst is also crucial. While a stoichiometric amount of base can be used, catalytic amounts are often sufficient and preferred to minimize side reactions and simplify workup. For instance, in a solvent-free synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones, it was found that using 20 mol% of solid NaOH was sufficient to achieve a high yield of 98%. nih.gov
The following interactive table summarizes the effects of different reaction parameters on the synthesis of chalcones, based on data from related compounds.
| Aldehyde | Ketone | Catalyst (mol%) | Solvent | Temperature | Yield (%) |
| 4-Chlorobenzaldehyde | 3,3-Dimethylbutan-2-one | Not specified | Ethanol | 4 °C | 92.1 |
| Benzaldehyde | Cyclohexanone | NaOH (20%) | Ethanol | Reflux | 93 |
| Benzaldehyde | Cyclohexanone | NaOH (20%) | None (grinding) | Room Temp | 98 |
| Benzaldehyde Derivatives | 2-Acetylpyridine | KOH | Ethanol | Not specified | 60.47 |
Reaction Kinetics and Process Control for Yield and Purity
A thorough understanding of the reaction kinetics of the Claisen-Schmidt condensation is essential for optimizing the process to achieve high yield and purity on a larger scale. The reaction proceeds through a series of equilibrium steps, including the formation of an enolate from the ketone, nucleophilic attack of the enolate on the aldehyde, and subsequent dehydration to form the α,β-unsaturated ketone.
Kinetic studies have shown that the rate-determining step can vary depending on the specific reactants and reaction conditions. In some cases, the initial nucleophilic addition of the enolate to the aldehyde is the slowest step. acs.org The rate of the reaction is influenced by several factors, including the concentration of the reactants and the catalyst, the temperature, and the nature of the solvent.
For industrial-scale synthesis, process control is critical for ensuring consistent product quality and maximizing efficiency. This can involve:
Continuous Monitoring: Spectroscopic techniques such as FT-IR and UV-Vis can be used to monitor the progress of the reaction in real-time by tracking the disappearance of reactants and the appearance of the product. This allows for precise determination of the reaction endpoint.
Automated Dosing: Automated systems can be used to control the addition of reagents, ensuring that the optimal stoichiometry is maintained throughout the reaction. This is particularly important for exothermic reactions where controlled addition can help to manage the reaction temperature.
Temperature Control: Precise control of the reaction temperature is crucial for preventing the formation of byproducts. This can be achieved using jacketed reactors with automated heating and cooling systems.
pH Control: In base-catalyzed reactions, maintaining the optimal pH is important for catalyst activity and for preventing unwanted side reactions.
By carefully controlling these parameters, it is possible to optimize the synthesis of 4,4-dimethyl-1-phenylpent-1-en-3-one and related chalcones to achieve high yields and purity in a reproducible and scalable manner.
Mechanistic Studies of 4,4 Dimethyl 5 Phenylpent 1 En 3 One Reactions
Investigations into Nucleophilic and Electrophilic Reactivity of the Enone System
The enone system of 4,4-dimethyl-5-phenylpent-1-en-3-one features two primary electrophilic centers: the carbonyl carbon (C3) and the β-carbon of the double bond (C2). The vinyl group (C1-C2) also presents a site for electrophilic attack.
Nucleophilic Attack: Nucleophiles can attack either the carbonyl carbon (a 1,2-addition) or the β-carbon (a 1,4-conjugate addition or Michael addition). The regioselectivity of this attack is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, leading to the formation of an allylic alcohol. In contrast, softer nucleophiles, like cuprates or enolates, typically favor 1,4-addition, resulting in a saturated ketone after protonation of the intermediate enolate.
The presence of the bulky tert-butyl group at the 4-position is expected to sterically hinder direct attack at the carbonyl carbon (C3), thereby potentially increasing the propensity for 1,4-addition at the less hindered β-carbon (C2).
Electrophilic Addition: The carbon-carbon double bond in the enone can undergo electrophilic addition. For instance, reaction with halogens (e.g., Br₂) would proceed via a cyclic bromonium ion intermediate, followed by nucleophilic attack to yield a dihalogenated derivative. Due to the electron-withdrawing effect of the adjacent carbonyl group, the double bond is less nucleophilic than an isolated alkene, which may necessitate more reactive electrophiles or catalytic activation.
Pericyclic and Radical Processes Involving the Pentenone Scaffold
Pericyclic Reactions: As a dienophile, the enone could potentially undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes. The stereochemistry of such reactions would be governed by the Woodward-Hoffmann rules. Electrocyclic reactions, involving the π-electrons of the enone system, could also be envisioned under thermal or photochemical conditions, potentially leading to cyclic isomers. However, the steric hindrance from the tert-butyl group might impose significant activation barriers for these transformations. Pericyclic reactions are typically characterized by a concerted mechanism, proceeding through a cyclic transition state, and are often highly stereospecific. nih.gov
Radical Processes: The enone system can also be involved in radical reactions. For instance, the addition of a radical species to the double bond would be a plausible pathway. The presence of radical scavengers like TEMPO or BHT can inhibit such reactions, indicating a radical mechanism. acs.org Silver-catalyzed reactions, in particular, have been shown to proceed through radical intermediates in related systems. acs.org
Transformations under Varied Chemical Environments
The reactivity of this compound is highly dependent on the pH of the reaction medium.
Acid-Catalyzed Transformations and Potential Rearrangements
Under acidic conditions, the carbonyl oxygen can be protonated, activating the enone system towards nucleophilic attack. This protonation increases the electrophilicity of both the carbonyl carbon and the β-carbon.
Acid-catalyzed additions of nucleophiles, such as water or alcohols, can occur. Furthermore, strong acids can promote rearrangements. For instance, protonation of the carbonyl could be followed by a 1,2-hydride or alkyl shift, leading to a more stable carbocation intermediate, which could then be trapped by a nucleophile to form a rearranged product. Such cationic rearrangements are well-documented for sterically hindered systems.
In a related compound, 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one, treatment with hot hydrochloric acid leads to an electrocyclization to form a cyclopentenone derivative. rsc.org A similar acid-catalyzed cyclization could be a potential reaction pathway for this compound.
Base-Mediated Reactions and Condensations
In the presence of a base, the α-protons at the C5 position can be abstracted to form an enolate. This enolate can then participate in various condensation reactions.
A prominent example is the aldol (B89426) condensation. Under basic conditions, the enolate of this compound could react with an aldehyde or ketone to form a β-hydroxy ketone, which may subsequently dehydrate to yield a new α,β-unsaturated ketone.
Furthermore, reactions with nitrogen nucleophiles, such as hydrazines, are common for enones. For the related compound 5-phenylpent-1-en-4-yn-3-one, reaction with arylhydrazines in ethanol (B145695) at room temperature involves the carbonyl group and the double bond to afford 1-aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles. researchgate.net A similar condensation-cyclization reaction is conceivable for this compound.
Chemo-, Regio-, and Stereoselective Reactions
The presence of multiple reactive sites in this compound makes chemo-, regio-, and stereoselectivity crucial aspects of its chemistry.
Chemoselectivity: In reactions with reagents that can interact with both the alkene and the ketone, the reaction conditions can often be tuned to favor one over the other. For example, catalytic hydrogenation might selectively reduce the double bond or the carbonyl group depending on the catalyst and conditions used.
Regioselectivity: As discussed in the context of nucleophilic attack, the choice between 1,2- and 1,4-addition is a key aspect of regioselectivity. The steric and electronic properties of the nucleophile and the substrate play a determining role.
Stereoselectivity: For reactions that create new chiral centers, the stereochemical outcome is of great interest. For instance, in a Michael addition to the β-carbon, the approach of the nucleophile can be influenced by the existing stereochemistry of the molecule and any chiral auxiliaries or catalysts employed, leading to diastereoselective or enantioselective transformations. Titanium-mediated Michael additions in similar enone systems have been shown to provide high diastereoselectivity.
Below is a table summarizing the expected reactivity of this compound based on general principles and analogous compounds.
| Reaction Type | Reagent/Condition | Probable Mechanism | Expected Product(s) |
| Nucleophilic Addition | |||
| 1,2-Addition | Hard Nucleophile (e.g., R-Li) | Nucleophilic attack at C3 | Allylic alcohol |
| 1,4-Addition (Conjugate) | Soft Nucleophile (e.g., R₂CuLi) | Michael addition at C2 | Saturated ketone |
| Electrophilic Addition | Halogen (e.g., Br₂) | Formation of halonium ion intermediate | Dihalo-ketone |
| Base-Mediated Condensation | Aldehyde/Ketone, Base | Enolate formation and nucleophilic attack | β-Hydroxy ketone / α,β-Unsaturated ketone |
| Acid-Catalyzed Reaction | Strong Acid | Protonation of carbonyl, potential rearrangement | Rearranged products, cyclized products |
Advanced Spectroscopic and Analytical Techniques for Structural and Conformational Analysis of 4,4 Dimethyl 5 Phenylpent 1 En 3 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is a cornerstone for the unambiguous structural elucidation of organic molecules like 4,4-dimethyl-1-phenylpent-1-en-3-one (B8687833). It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Multidimensional NMR Studies (e.g., COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) NMR (¹H and ¹³C) provides initial data, but multidimensional (2D) NMR experiments are essential for assembling the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent in the molecular structure. For 4,4-dimethyl-1-phenylpent-1-en-3-one, a key correlation would be observed between the two vinylic protons on C1 and C2, and also between the protons of the phenyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their known proton assignments. For instance, the signals for the vinylic protons would correlate with the vinylic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the carbon skeleton by revealing long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the protons of the tert-butyl group showing a correlation to the quaternary carbon (C4) and the carbonyl carbon (C3), which confirms the placement of this bulky group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. mdpi.com This is particularly useful for determining stereochemistry (e.g., E/Z isomerism of the double bond) and the preferred conformation of the molecule. mdpi.com A cross-peak between a vinylic proton and the phenyl protons would suggest a specific spatial arrangement.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 4,4-dimethyl-1-phenylpent-1-en-3-one
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
|---|---|---|---|---|
| 1 (CH=) | ~7.4-7.6 | ~140-145 | C3, C-phenyl(ipso) | H2, Phenyl Protons |
| 2 (=CH) | ~6.9-7.1 | ~125-130 | C4, C-phenyl(ipso) | H1 |
| 3 (C=O) | - | ~204 | - | - |
| 4 (C) | - | ~43 | - | - |
| 5 (CH₃) x3 | ~1.2 | ~26 | C3, C4 | - |
| Phenyl (C₆H₅) | ~7.2-7.5 | ~128-134 | - | H1 |
Dynamic NMR for Conformational Analysis and Rotational Barriers
The single bond between the carbonyl carbon (C3) and the adjacent vinylic carbon (C2) possesses a partial double bond character due to conjugation. This can lead to restricted rotation, resulting in distinct conformers that may be observable on the NMR timescale. Dynamic NMR (DNMR) involves recording NMR spectra at various temperatures. At low temperatures, the rotation may be slow enough to observe separate signals for different conformers. As the temperature increases, the rate of rotation increases, causing the signals to broaden, coalesce, and eventually sharpen into an average signal. By analyzing the line shapes at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotation can be calculated. researchgate.net
Table 2: Hypothetical Dynamic NMR Data for Rotational Barrier Analysis
| Parameter | Hypothetical Value | Description |
|---|---|---|
| Coalescence Temperature (Tc) | 298 K (25 °C) | The temperature at which two exchanging signals merge into one broad peak. |
| Frequency Separation (Δν) | 100 Hz | The difference in chemical shift (in Hz) between the signals of the two conformers at low temperature. |
| Calculated Rotational Barrier (ΔG‡) | ~15 kcal/mol | The calculated energy required to overcome the restricted rotation around the C2-C3 bond. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary.
Infrared (IR) Spectroscopy: In 4,4-dimethyl-1-phenylpent-1-en-3-one, the most intense and diagnostic absorption would be the C=O stretching vibration of the conjugated ketone. Due to conjugation with the C=C double bond, this peak is expected at a lower wavenumber (~1665 cm⁻¹) compared to a simple aliphatic ketone. Other key peaks include the C=C stretching vibration, aromatic C=C ring stretches, and C-H stretching vibrations for both aromatic and aliphatic (tert-butyl) protons.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. It would effectively detect the C=C double bond and the aromatic ring vibrations. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.
Table 3: Characteristic Vibrational Frequencies for 4,4-dimethyl-1-phenylpent-1-en-3-one
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |
| C=O Stretch (Conjugated Ketone) | 1685-1660 | IR (Strong), Raman (Moderate) |
| C=C Stretch (Alkenyl) | 1640-1600 | IR (Moderate), Raman (Strong) |
| C=C Stretch (Aromatic) | 1600-1450 | IR, Raman |
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the compound, distinguishing it from other molecules that might have the same nominal mass. For 4,4-dimethyl-1-phenylpent-1-en-3-one, HRMS would be used to confirm its molecular formula of C₁₃H₁₆O. nih.gov
Table 4: HRMS Data for Molecular Formula Confirmation
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆O |
| Theoretical Exact Mass [M+H]⁺ | 189.1274 |
| Hypothetical Observed Mass [M+H]⁺ | 189.1272 |
| Mass Error | < 5 ppm (parts per million) |
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. nih.govmdpi.com The molecular ion of 4,4-dimethyl-1-phenylpent-1-en-3-one (m/z 188) would be isolated and then fragmented via collision-induced dissociation (CID). The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. The primary fragmentation mode for ketones is typically α-cleavage. miamioh.edu
Table 5: Predicted MS/MS Fragmentation Pathway
| Parent Ion (m/z) | Daughter Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 188 | 131 | 57 (•C(CH₃)₃) | [C₆H₅CH=CHCO]⁺ (Cinnamoyl cation) |
| 188 | 105 | 83 (C₆H₁₁) | [C₆H₅CO]⁺ (Benzoyl cation) |
| 131 | 103 | 28 (CO) | [C₆H₅CH=CH]⁺ (Styryl cation) |
| 103 | 77 | 26 (C₂H₂) | [C₆H₅]⁺ (Phenyl cation) |
Compound Names
X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are available)
The study of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one (B75427) reveals that the molecule does not adopt a planar conformation. nih.govresearchgate.net Specifically, the carbonyl and ethenyl groups are not coplanar with the benzene ring. nih.govresearchgate.net The mean planes of the carbonyl group (atoms O1/C2/C3/C4) and the ethenyl group (atoms C2, C3, C4, and C8) are inclined at angles of 35.37 (5)° and 36.27 (11)°, respectively, with the mean plane of the phenyl ring (C8-C13). nih.govresearchgate.net
In the solid state, the molecules of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one are packed in an offset face-to-face arrangement. This packing is characterized by π–π stacking interactions between the benzene rings of adjacent molecules, with a centroid-to-centroid distance of 3.586 (4) Å. nih.govresearchgate.net The crystal structure is devoid of any classical hydrogen bonds. nih.govresearchgate.net
The crystallographic data for this derivative was obtained from crystals grown by the slow evaporation of an ethanol (B145695) solution at room temperature. nih.govresearchgate.net
Crystal Data and Structure Refinement for 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one
| Parameter | Value |
| Chemical formula | C₁₃H₁₅ClO |
| Molar mass | 222.70 g/mol |
| Crystal system | Triclinic |
| Space group | P-1 |
| a | 5.6831 (4) Å |
| b | 9.9156 (6) Å |
| c | 11.3731 (7) Å |
| α | 103.487 (1)° |
| β | 101.160 (1)° |
| γ | 103.697 (1)° |
| Volume | 584.12 (7) ų |
| Z | 2 |
| Radiation type | Mo Kα |
| Wavelength | 0.71073 Å |
| Temperature | 173 (2) K |
| Crystal size | 0.46 × 0.31 × 0.21 mm |
Data sourced from Acta Crystallographica Section E: Structure Reports Online nih.govresearchgate.net
Computational and Theoretical Chemistry Studies on 4,4 Dimethyl 5 Phenylpent 1 En 3 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the electronic landscape of a molecule. These calculations provide insights into orbital energies, charge distribution, and reactivity indices, which govern the chemical behavior of the compound. scirp.orgnih.gov
Density Functional Theory is a widely used computational method that balances accuracy with computational cost, making it suitable for studying organic molecules of this size. sumitomo-chem.co.jp The choice of functional is critical for obtaining reliable results. The ωB97X-D functional is a range-separated hybrid functional that includes empirical dispersion corrections. This makes it particularly well-suited for systems where non-covalent interactions, such as intramolecular π-stacking or van der Waals forces, might be important, which is relevant for a molecule containing a phenyl group. escholarship.org
A DFT study of 4,4-dimethyl-5-phenylpent-1-en-3-one using the ωB97X-D functional would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be calculated. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govcumhuriyet.edu.tr A smaller gap generally suggests higher reactivity.
Furthermore, DFT allows for the calculation of a molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is vital for predicting how the molecule will interact with other reagents. preprints.org
The accuracy of a DFT calculation also depends on the basis set, which is a set of mathematical functions used to describe the atomic orbitals. The 6-311G(d,p) basis set is a Pople-style split-valence basis set that provides a good balance of flexibility and computational efficiency. It includes diffuse functions and polarization functions ('d' on heavy atoms, 'p' on hydrogens), which are important for accurately describing the electron distribution, especially in molecules with heteroatoms and π-systems. researchgate.net
Chemical reactions are most often performed in solution, and the solvent can significantly influence a molecule's properties and reactivity. Explicitly modeling solvent molecules is computationally expensive. Therefore, implicit solvation models are frequently used. The Solvation Model based on Density (SMD) is a universal continuum model that calculates the free energy of solvation. researchgate.netgithub.io It represents the solvent as a continuous dielectric medium, and the model is parameterized for a wide range of solvents based on their physical properties like dielectric constant and surface tension. researchgate.netq-chem.com Applying the SMD model allows for a more realistic prediction of the molecule's behavior in a specific solvent, such as ethanol (B145695) or dimethyl sulfoxide. nih.gov
The combination of the ωB97X-D functional, the 6-311G(d,p) basis set, and the SMD solvation model provides a robust theoretical framework for obtaining accurate geometric, electronic, and energetic data for this compound in a solvated environment.
Table 1: Representative Calculated Electronic Properties This table illustrates the type of data generated from a DFT study. Values are hypothetical examples for this compound.
| Parameter | Gas Phase | In Toluene (SMD) |
|---|---|---|
| HOMO Energy (eV) | -6.50 | -6.45 |
| LUMO Energy (eV) | -1.80 | -1.85 |
| HOMO-LUMO Gap (eV) | 4.70 | 4.60 |
| Dipole Moment (Debye) | 3.10 | 3.25 |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org
For this compound, MD simulations can be used to explore its conformational space. The molecule has several rotatable bonds, particularly around the phenyl group and the enone moiety. An MD simulation would involve placing the molecule in a simulated box, often with explicit solvent molecules, and solving Newton's equations of motion for the system. This generates a trajectory that describes how the positions and velocities of the atoms evolve over time. rsc.org
Analysis of the MD trajectory can reveal the most populated conformations, the dihedral angle distributions for key bonds, and the flexibility of different parts of the molecule. This information is crucial for understanding how the molecule's shape influences its reactivity and its ability to interact with biological targets or other reactants. nih.gov MD simulations provide a dynamic picture that complements the static view from quantum chemical optimizations. researchgate.net
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, which can be used to validate experimental findings or to aid in the structural elucidation of new compounds. DFT calculations are widely used to predict various spectroscopic parameters, including NMR chemical shifts and vibrational frequencies (IR). d-nb.info
Using the optimized geometry obtained from DFT calculations, it is possible to compute the nuclear magnetic shielding tensors for each atom. These tensors can then be converted into NMR chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.govnih.gov Comparing these predicted shifts with experimentally measured spectra serves as a stringent test of the accuracy of the computational model. Discrepancies can often be resolved by considering different conformations or solvent effects. github.io
Similarly, by calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. A comparison between the computed and experimental IR spectra can help in assigning specific vibrational modes to the observed absorption bands. biointerfaceresearch.com
Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts This table shows a hypothetical comparison to illustrate the application. Experimental data is not available from the search results.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | 201.5 | (Hypothetical) 200.8 |
| α-carbon (C=C) | 125.8 | (Hypothetical) 126.2 |
| β-carbon (C=C) | 142.3 | (Hypothetical) 141.7 |
| Quaternary C | 43.1 | (Hypothetical) 42.9 |
| Phenyl C1 (ipso) | 134.5 | (Hypothetical) 134.2 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into pathways that are often difficult to probe experimentally. sumitomo-chem.co.jpcoe.edu For this compound, which is an α,β-unsaturated ketone, a typical reaction to study would be a Michael addition.
To study a reaction mechanism, one must identify and characterize the transition state (TS)—the highest energy point along the reaction coordinate. DFT methods can be used to locate the geometry of the TS. A true transition state structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. coe.eduyoutube.com
Once the structures of the reactants, transition state, and products are optimized, their energies can be calculated. The difference in energy between the reactants and the transition state is the activation energy (ΔE‡ or ΔG‡). acs.orgresearchgate.net This value is critical as it determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. By computing the activation energies for different possible pathways, one can predict which mechanism is more favorable. For example, in a reaction with an α,β-unsaturated ketone, one could compare the activation energies for a 1,2-addition to the carbonyl group versus a 1,4-conjugate (Michael) addition to determine the likely regioselectivity. sciforum.netresearchgate.net
Energy Landscape Analysis and Reaction Pathway Mapping
A thorough review of available scientific literature reveals a notable absence of specific computational and theoretical chemistry studies focused on the energy landscape analysis and reaction pathway mapping of this compound. Searches for dedicated research on this particular compound did not yield any detailed findings, data tables, or mapped reaction pathways concerning its theoretical chemistry.
While computational studies, such as those employing Density Functional Theory (DFT), are common for exploring reaction mechanisms, transition states, and potential energy surfaces of organic molecules, such analyses appear not to have been published for this compound. Research in this area often accompanies experimental work to elucidate reaction outcomes or to predict molecular behavior. For instance, DFT calculations have been effectively used to understand the thermodynamics and kinetics of reactions involving structurally related compounds, like substituted pentenones and enynones, particularly in the context of cyclization and rearrangement reactions. However, specific data on the energy barriers, intermediate stabilities, or transition state geometries for this compound are not present in the surveyed literature.
Consequently, without dedicated computational studies, a detailed discussion of its energy landscape—including the identification of local minima corresponding to stable intermediates and the saddle points representing transition states for potential reactions—cannot be provided at this time. The generation of interactive data tables detailing specific energy values is therefore not possible.
Role of 4,4 Dimethyl 5 Phenylpent 1 En 3 One in the Synthesis of Complex Organic Architectures
Precursor in Natural Product Total Synthesis
The structural backbone of 4,4-dimethyl-5-phenylpent-1-en-3-one, characterized by the keto-ethylenic group (–CO–CH=CH–), serves as a reactive intermediate for the assembly of natural products. researchgate.net This enone moiety provides multiple reaction sites, enabling the construction of intricate cyclic and heterocyclic systems that are prevalent in biologically active molecules. chemrxiv.org
Case Studies: Intermediacy in the Total Synthesis of Psammaplysin A
Psammaplysin A is a member of the dihydrooxepine-spiroisoxazoline (DOSI) family of marine alkaloids, which are known for a range of biological activities, including anticancer and antimalarial properties. researchgate.net While this compound is a versatile synthetic building block, a review of published total syntheses of Psammaplysin A does not indicate its use as a direct precursor or intermediate.
Instead, successful total syntheses of Psammaplysin A have employed other strategic approaches. One prominent strategy culminates in the racemic total synthesis of the natural product in 13 steps. nih.govchemrxiv.org This route features two key transformations for assembling the unique spirocyclic fragment:
A diastereoselective Henry reaction followed by a cyclization sequence to create a C7 hydroxylated isoxazoline (B3343090) scaffold in a single step. researchgate.netnih.govchemrxiv.org
A regioselective Baeyer-Villiger ring expansion to form the fully substituted dihydrooxepine ring system. researchgate.netnih.govchemrxiv.org
Another successful total synthesis of Psammaplysin A, along with other members of its family, utilizes a dipolar cycloaddition between a nitrile oxide and a seven-membered enediol diether dipolarophile to construct the core 5/7-spiroisoxazoline-oxepine structure. nih.gov This approach also led to the first asymmetric synthesis of (–)-psammaplysin A. nih.gov
Strategies for Incorporating the Enone Moiety into Diverse Natural Product Frameworks
The enone functional group is of fundamental importance in organic synthesis and plays a central role in the total synthesis of natural products. chemrxiv.org The value of this moiety lies in its dual reactivity: the carbonyl carbon is an electrophilic site for 1,2-addition, while the β-carbon is susceptible to 1,4-conjugate addition by nucleophiles (a Michael reaction). researchgate.net This reactivity allows for the formation of a wide array of more complex structures.
For compounds like this compound, which are derivatives of chalcone (B49325), the enone system is a key precursor for building various heterocyclic compounds. nih.govnih.gov Common strategies to incorporate this moiety into larger frameworks include:
Cyclocondensation Reactions: The reactive keto-ethylenic group can react with dinucleophiles to form heterocyclic rings. For example, reactions with reagents like phenylhydrazine (B124118) can yield pyrazoline derivatives. jchemrev.com
Michael Addition: The addition of nucleophiles to the β-carbon of the enone is a powerful C-C bond-forming reaction, enabling the extension of the carbon skeleton and the introduction of new functional groups.
Diels-Alder Reactions: The carbon-carbon double bond of the enone can act as a dienophile in [4+2] cycloaddition reactions, providing a rapid method for constructing six-membered rings, which are common motifs in natural products.
Epoxidation and Rearrangement: The double bond can be epoxidized, and the resulting epoxide can undergo various rearrangements to yield other functionalized scaffolds.
These reactions showcase the versatility of the enone moiety as a foundational building block for synthesizing a diverse range of natural product architectures. nih.gov
Building Block for Advanced Organic Scaffolds
Beyond natural products, the structural features of this compound make it a candidate for the synthesis of novel organic scaffolds with potential applications in medicinal chemistry and materials science. Its chalcone framework can be modified to produce a variety of derivatives. nih.gov
Intermediates in the Preparation of Hydantoin (B18101) Derivatives
Hydantoins, or imidazolidine-2,4-diones, are a class of five-membered heterocyclic compounds. researchgate.net This scaffold is a key pharmacophore in numerous compounds with a wide range of biological activities, including anticancer and anticonvulsant properties. beilstein-journals.orgmdpi.com Spiro-hydantoins, where the hydantoin ring is fused to another ring system via a single carbon atom, are of particular interest. beilstein-journals.org
While chalcones are known precursors for a variety of heterocyclic compounds through reactions involving their α,β-unsaturated carbonyl system researchgate.netnih.gov, a direct, documented synthetic pathway from this compound to hydantoin derivatives is not detailed in the available research. The synthesis of hydantoins typically proceeds through methods such as the Bucherer-Bergs reaction or from the cyclization of α-amino acids or related precursors. However, the reactive nature of the enone in the subject compound presents theoretical possibilities for its conversion into an intermediate suitable for hydantoin synthesis, for instance, through initial functionalization of the double bond to introduce the necessary nitrogen-containing moieties for subsequent cyclization.
Design and Synthesis of Analogs for Structure-Property Relationship Studies in Materials Science
The application of this compound and its analogs extends to materials science. The chalcone backbone is known to be a component in molecules used as fluorescent whitening agents, scintillators, and heat stabilizers. jchemrev.com The unique properties of this compound itself make it suitable for use in the development of new materials or coatings. A structurally similar analog, 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one (B75427), is recognized as a significant intermediate in the pesticide industry. researchgate.net The synthesis of various analogs by modifying the phenyl ring or the ketone alkyl chain allows for systematic studies of structure-property relationships, tuning the molecule's physical and chemical properties for specific material applications.
Future Prospects and Emerging Research Directions
Development of Asymmetric Synthetic Routes to Chiral Analogs
The core structure of 4,4-Dimethyl-5-phenylpent-1-en-3-one is achiral. However, the development of asymmetric synthetic routes to introduce chirality is a significant area of modern organic synthesis. Future research could focus on creating chiral analogs of this compound, which may exhibit unique biological activities or serve as valuable building blocks for complex molecules.
One prospective approach is the asymmetric reduction of the ketone functionality to a chiral alcohol. Another avenue involves the asymmetric conjugate addition to the α,β-unsaturated system. The steric hindrance imposed by the tert-butyl group presents a unique challenge and opportunity for developing highly selective catalysts. Chiral catalysts, such as those based on transition metals (e.g., Rhodium, Ruthenium) with chiral ligands or organocatalysts (e.g., chiral amines or phosphoric acids), could be employed to achieve high enantioselectivity. nih.govchemrxiv.org The synthesis of chiral synthons is of considerable interest for producing bioactive compounds and natural products. mdpi.com
The successful development of such methods would yield enantiomerically enriched products, opening pathways for stereoselective synthesis. The potential for creating novel chiral building blocks makes this an important direction for future investigation. nih.govmdpi.com
Table 1: Comparison of Potential Asymmetric Catalytic Systems
| Catalytic System | Potential Chiral Transformation | Expected Outcome | Key Challenges |
|---|---|---|---|
| Chiral Lewis Acids | Diels-Alder & Michael Additions | High diastereoselectivity and enantioselectivity | Catalyst loading and turnover, substrate scope |
| Organocatalysis | Epoxidation, Michael Additions | Metal-free synthesis, high enantiomeric excess (ee) | Reaction times, catalyst stability |
| Transition Metal Catalysis | Hydrogenation, Allylic Alkylation | High efficiency and selectivity, broad applicability | Catalyst cost, sensitivity to air and moisture |
Integration into Flow Chemistry Methodologies for Continuous Production
Batch processing, the traditional method for chemical synthesis, is increasingly being supplemented or replaced by continuous flow chemistry. europa.eu This is particularly relevant in the pharmaceutical and fine chemical industries where safety, efficiency, and scalability are paramount. d-nb.inforesearchgate.net The synthesis of this compound, likely involving a Claisen-Schmidt condensation, is well-suited for adaptation to a flow process.
Integrating its synthesis into a flow chemistry setup could offer numerous advantages:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which mitigates risks associated with exothermic reactions or hazardous reagents. europa.eu
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and purities. nih.gov
Scalability: Scaling up production in a flow system involves running the reactor for longer periods, which is often more straightforward than transitioning to larger, more complex batch reactors. nih.gov
Automation and Integration: Flow setups can be automated and integrated into multi-step syntheses, allowing for the continuous production of more complex molecules derived from the target enone. mdpi.com
Future research would involve optimizing reaction conditions such as temperature, residence time, and reagent stoichiometry in a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR). The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the sustainability and efficiency of the process. nih.gov
Table 2: Hypothetical Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Volume | 5 L | 10 mL reactor volume |
| Temperature Control | ± 5 °C | ± 0.5 °C |
| Mixing | Mechanical Stirring (Variable) | Efficient, Diffusion-Based |
| Residence Time | 4 hours | 15 minutes |
| Productivity | 1 kg / 8-hour shift | 3 kg / 8-hour shift |
| Safety Profile | Higher risk with exotherms | Inherently safer design |
Exploration of Novel Catalytic Transformations for Enhanced Utility
The reactivity of the α,β-unsaturated ketone moiety makes this compound a versatile substrate for various catalytic transformations. While classical reactions like Michael additions and reductions are known, emerging research focuses on novel catalytic cycles to generate greater molecular complexity from such building blocks.
Future research could explore:
C-H Activation: Direct functionalization of the phenyl ring or the vinyl C-H bonds using transition metal catalysts (e.g., Palladium, Rhodium) could lead to rapid diversification of the core structure without the need for pre-functionalized starting materials.
Photoredox Catalysis: Visible-light-mediated reactions could enable unique transformations, such as radical additions or cycloadditions, that are often difficult to achieve under thermal conditions. The enone chromophore can be activated to participate in photochemical reactions. nih.gov
Dual Catalysis: Combining two different catalytic cycles in one pot can facilitate tandem reactions, efficiently building complex molecular architectures. For instance, a Lewis acid could activate the enone for a conjugate addition, followed by a transition-metal-catalyzed cross-coupling.
These advanced catalytic methods could transform this compound from a simple intermediate into a versatile platform for synthesizing a wide range of novel compounds. acs.orgacs.org
Advanced Characterization Techniques for In Situ Monitoring of Reactions
Understanding reaction mechanisms and kinetics is crucial for optimization and control. Traditional offline analysis methods like TLC and HPLC can be time-consuming. Advanced, in situ characterization techniques allow for real-time monitoring of chemical reactions as they occur. mt.com
For reactions involving this compound, the application of Process Analytical Technology (PAT) could be a key research direction. Techniques applicable for in situ monitoring include:
FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration of reactants, intermediates, and products in real-time by monitoring characteristic functional group frequencies (e.g., the disappearance of the aldehyde C-H stretch and the appearance of the enone C=C stretch during its synthesis). copernicus.org
NMR Spectroscopy: Flow NMR or benchtop NMR spectrometers can provide detailed structural information on species in the reaction mixture without the need for sampling.
Mass Spectrometry: Real-time mass spectrometry can identify transient intermediates and byproducts, offering deep mechanistic insights.
By implementing these techniques, researchers can rapidly determine reaction kinetics, identify key intermediates, and optimize reaction conditions with greater precision and efficiency. mt.com This is particularly valuable when developing robust processes for flow chemistry or complex catalytic transformations. copernicus.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
